

# Application Note: Structural Confirmation of JBIR-15 using NMR Spectroscopy

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## Compound of Interest

Compound Name: JBIR-15

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application note for the structural confirmation of **JBIR-15**, a natural product isolated from the sponge-derived fungus *Aspergillus sclerotiorum*.<sup>[1][2][3]</sup> **JBIR-15** is an aspochracin derivative identified as N-demethyl aspochracin.<sup>[1][4]</sup> The structural elucidation of such complex natural products relies heavily on a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments.<sup>[5][6]</sup> This note outlines the standard operating procedures for sample preparation, and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, DQF-COSY, HSQC, and HMBC experiments, which are crucial for unambiguously determining the molecular structure of **JBIR-15**.

## Physico-Chemical Properties of JBIR-15

The fundamental properties of **JBIR-15** are summarized below. This data is essential for sample handling and initial characterization.

Property	Value	Reference
Appearance	Colorless oil	[1]
Molecular Formula	C <sub>22</sub> H <sub>34</sub> N <sub>4</sub> O <sub>4</sub>	[1][3]
Molecular Weight	418.53 g/mol	[3]
HR-ESI-MS	m/z 419.2661 [M+H] <sup>+</sup> (Calcd. for C <sub>22</sub> H <sub>35</sub> N <sub>4</sub> O <sub>4</sub> , 419.2658)	[1]
Solubility	Soluble in methanol, ethanol, DMF, or DMSO	[4]

## NMR Spectroscopic Data

The following table summarizes the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **JBIR-15**, which forms the basis for its structural assignment.[1]

Position	<sup>13</sup> C (δc)	<sup>1</sup> H (δH, mult., J in Hz)
1	165.7	-
2	123.6	5.93 (d, 14.9)
3	141.2	7.24 (dd, 14.9, 10.5)
4	129.2	6.14 (dd, 14.9, 10.5)
5	142.0	6.48 (dd, 14.9, 10.5)
6	129.6	6.12 (m)
7	140.4	5.99 (m)
8	18.2	1.81 (d, 6.8)
1'	171.4	-
2'	58.5	5.05 (m)
3'	24.8	2.29 (m), 1.70 (m)
4'	23.0	1.77 (m), 1.55 (m)
5'	45.4	3.48 (m), 2.94 (m)
1''	172.9	-
2''	48.9	4.19 (m)
3''	18.0	1.45 (d, 7.1)
1'''	171.4	-
2'''	67.0	3.51 (m)
3'''	31.0	2.11 (m)
4'''	20.2	0.98 (d, 6.8)
5'''	19.1	0.92 (d, 6.8)
N-Me	29.8	2.96 (s)
NH (2')	-	8.21 (d, 8.1)

NH (2")

-

7.21 (d, 8.1)

## Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are adaptable to most modern high-field NMR spectrometers.

### 3.1. Sample Preparation

- Weigh approximately 5-10 mg of purified **JBIR-15**.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d<sub>4</sub>, Chloroform-d, or DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. For routine structure confirmation, referencing to the residual solvent peak is often sufficient.

### 3.2. 1D NMR Spectroscopy

- <sup>1</sup>H NMR Protocol:
  - Tune and shim the probe for the specific sample.
  - Acquire the spectrum using a standard single-pulse sequence.
  - Typical Parameters:
    - Spectral Width: 12-16 ppm
    - Acquisition Time: 2-4 seconds
    - Relaxation Delay (d1): 1-5 seconds
    - Number of Scans: 8-64 (depending on sample concentration)

- Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal.
- <sup>13</sup>C NMR Protocol:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Typical Parameters:
    - Spectral Width: 200-240 ppm
    - Acquisition Time: 1-2 seconds
    - Relaxation Delay (d1): 2 seconds
    - Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C)
  - Process the data similarly to the <sup>1</sup>H spectrum.

### 3.3. 2D NMR Spectroscopy

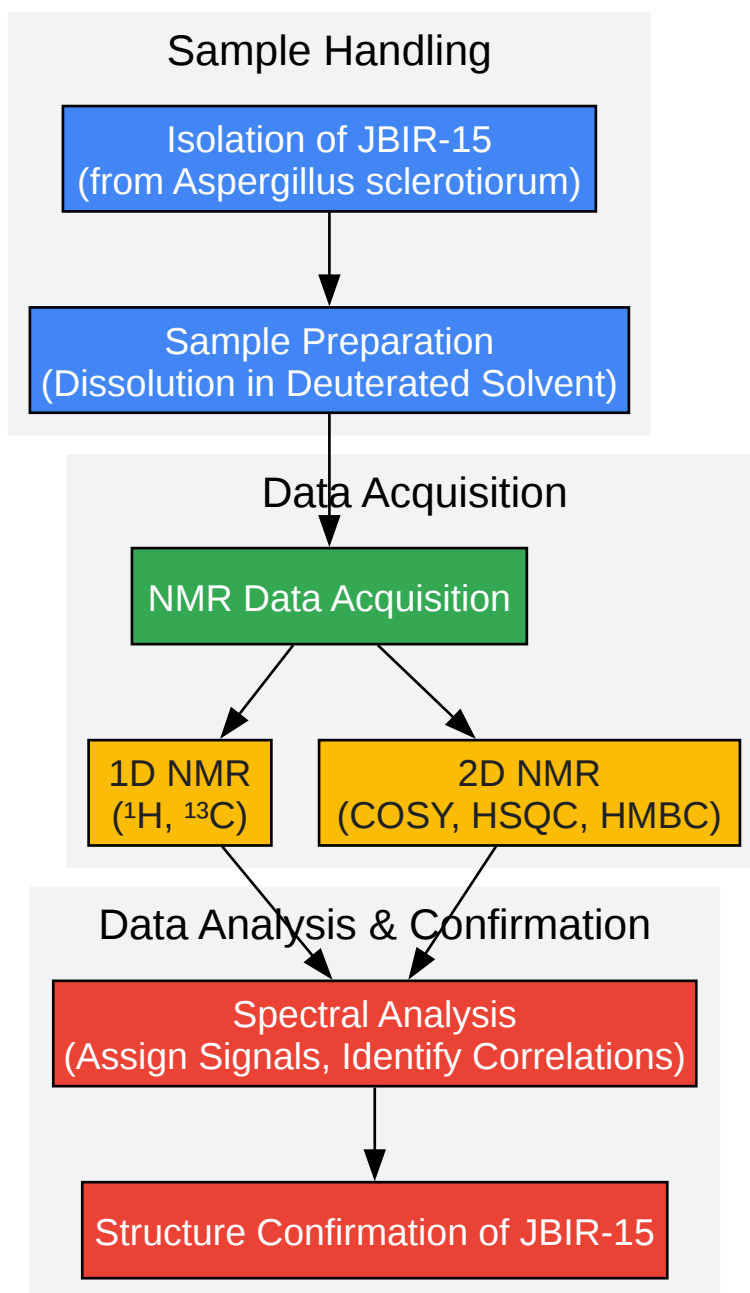
- DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):
  - Purpose: To identify proton-proton spin coupling networks (<sup>1</sup>H-<sup>1</sup>H J-coupling), revealing adjacent protons.
  - Protocol:
    - Use a standard DQF-COSY pulse program.
    - Set identical spectral widths in both F1 and F2 dimensions, corresponding to the <sup>1</sup>H spectral width.
    - Collect 1024-2048 data points in F2 and 256-512 increments in F1.
    - Process the 2D data using appropriate window functions (e.g., sine-bell) before Fourier transformation.

- HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: To correlate protons with their directly attached carbons (one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlation).
  - Protocol:
    - Use a standard HSQC pulse program optimized for one-bond J-coupling (~145 Hz).
    - Set the F2 dimension spectral width for  $^1\text{H}$  and the F1 dimension spectral width for  $^{13}\text{C}$ .
    - Acquire data with sufficient scans per increment to achieve a good signal-to-noise ratio.
    - Process the 2D data to generate the heteronuclear correlation map.
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds), which is critical for connecting different spin systems and functional groups.
  - Protocol:
    - Use a standard HMBC pulse program.
    - Optimize the long-range coupling delay for an average value of 8 Hz.
    - Set spectral widths for  $^1\text{H}$  (F2) and  $^{13}\text{C}$  (F1) dimensions.
    - Acquire and process the 2D data to reveal multi-bond correlations.

## Visualization of Structure Elucidation Workflow

The overall process for confirming the structure of **JBIR-15** is outlined below, from initial isolation to the final data analysis.

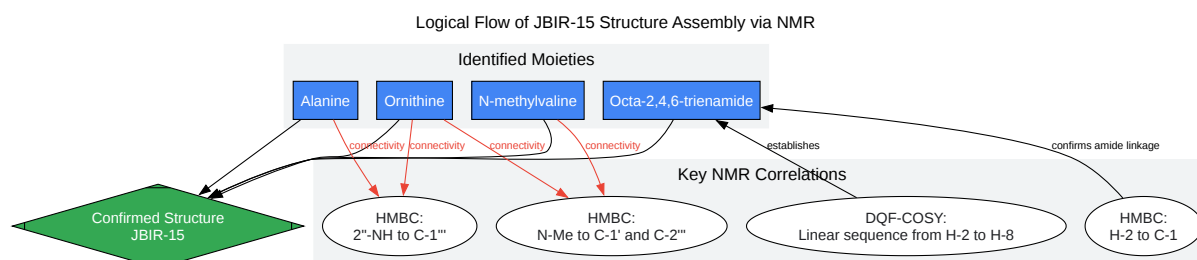
## Overall Workflow for JBIR-15 Structure Confirmation



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Caption: A flowchart of the experimental and analytical process.

The logical connections derived from the NMR data are used to piece together the molecular fragments of **JBIR-15** into the final structure.



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Caption: Logical relationships in the structural assembly of **JBIR-15**.

## Interpretation and Conclusion

The structural elucidation of **JBIR-15** is a systematic process of piecing together molecular fragments based on NMR data.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: The 1D spectra provide the initial inventory of protons and carbons, indicating the presence of olefinic protons, methyl groups, methylene groups, and amide functionalities.[1]
- DQF-COSY Analysis: The COSY spectrum was essential in establishing the linear spin system of the octa-2,4,6-trienamide moiety, showing clear correlations from the olefinic proton H-2 through to the methyl protons H-8.[1] It also helped define the individual amino acid spin systems.
- HMBC Analysis: The HMBC spectrum provided the critical long-range correlations needed to connect the fragments. Key correlations included the coupling from H-2 to the amide carbon C-1, confirming the trienamide group.[1] Furthermore, correlations between the  $\alpha$ -proton and NH proton of one amino acid residue to the carbonyl carbon of the adjacent residue



established the peptide sequence.[1] The connection of the N-methyl group to both the ornithine and N-methylvaline residues was also confirmed via HMBC.[1]

- HSQC Analysis: The HSQC spectrum unambiguously assigned each proton to its directly attached carbon, corroborating the assignments made from 1D spectra and aiding the interpretation of the HMBC data.

In conclusion, the combined application of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (DQF-COSY, HSQC, HMBC) NMR spectroscopy provides a robust and indispensable toolkit for the structural confirmation of complex natural products like **JBIR-15**. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the field of natural product chemistry and drug discovery.

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